molecular formula C18H20FN3OS B5752629 N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B5752629
M. Wt: 345.4 g/mol
InChI Key: BYLHQXPAFFZMKB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act as a serotonin and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, leads to the antidepressant and anxiolytic effects observed in animal models.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to modulate the levels of various neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

Future research on N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide should focus on understanding its exact mechanism of action and potential side effects. Additionally, further studies should investigate its potential therapeutic applications in other diseases such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act as a serotonin and norepinephrine reuptake inhibitor. It has been shown to modulate the levels of various neurotransmitters and increase the levels of BDNF in the brain. Further research is needed to understand its exact mechanism of action and potential side effects, as well as its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 2-fluoroaniline with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting Schiff base is then reacted with piperazinecarbothioamide to obtain the final product.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant and anxiolytic effects in animal models. Additionally, it has been shown to improve cognitive function and memory in rats.

properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-23-17-9-5-4-8-16(17)21-10-12-22(13-11-21)18(24)20-15-7-3-2-6-14(15)19/h2-9H,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLHQXPAFFZMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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